molecular formula C11H14N4 B2574455 3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile CAS No. 1027763-37-6

3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2574455
CAS No.: 1027763-37-6
M. Wt: 202.261
InChI Key: HBLHAIXRTUQSGQ-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a 4-methylpiperazine group and a nitrile group

Mechanism of Action

Target of Action

Related compounds have shown anti-inflammatory effects , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may interact with targets involved in inflammation.

Biochemical Pathways

Related compounds have been shown to affect inflammatory pathways , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may have similar effects.

Result of Action

Related compounds have been shown to have anti-inflammatory effects , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile typically involves the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue. The 2-bromo analogue can be prepared through the bromination of a precursor compound, such as 2-[3-oxo-1-phenyl-3-(thiophen-2-yl)propyl]malononitrile, using bromine in acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.

    Oxidation and Reduction:

    Substitution: The nitrile group can be involved in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine, acetic acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of solvents such as acetonitrile or dichloromethane.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Studies: The compound is used in studies exploring its interactions with biological molecules and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a piperazine group and a nitrile group makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-3-2-4-13-10(11)9-12/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLHAIXRTUQSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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